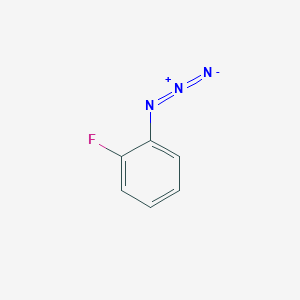

2-Amino-1-methylpyridin-1-ium iodide

説明

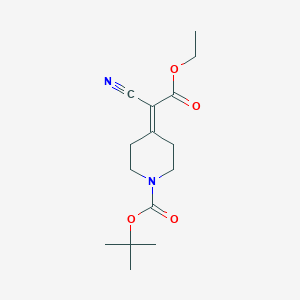

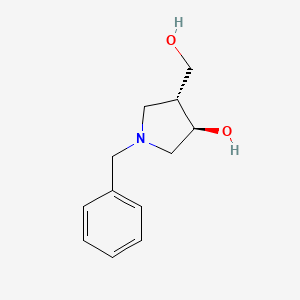

The compound "2-Amino-1-methylpyridin-1-ium iodide" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss "2-Amino-1-methylpyridin-1-ium iodide," they do provide insights into similar compounds that can help infer properties and behaviors of the compound . For instance, the synthesis and characterization of related compounds such as 2-amino-3-methylpyridinium dihydrogenomonoarsenate , and the crystal structure of 2-amino-3,5-dicarboethoxy-6-methyl-4-(1-methylpyridinium-3-yl)-4H-pyran iodide offer valuable information on the structural and chemical properties of closely related pyridinium compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of pyridine derivatives with other chemical reagents. For example, the synthesis of 2-amino-3-methylpyridinium dihydrogenomonoarsenate involves the use of X-ray crystallography, thermal analysis, and spectroscopic studies to characterize the compound . Similarly, the synthesis of 2-amino-3,5-dicarboethoxy-6-methyl-4-(1-methylpyridinium-3-yl)-4H-pyran iodide is achieved through regioselective reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of "2-Amino-1-methylpyridin-1-ium iodide."

Molecular Structure Analysis

The molecular structure of pyridinium compounds is often characterized by X-ray crystallography. For instance, the crystal structure of 2-amino-3-methylpyridinium dihydrogenomonoarsenate shows that the organic entity's ring atoms are coplanar, and the exocyclic N atom acts as an electron receiving center . The structure of 2-amino-3,5-dicarboethoxy-6-methyl-4-(1-methylpyridinium-3-yl)-4H-pyran iodide has also been investigated by X-ray structural analysis . These findings suggest that "2-Amino-1-methylpyridin-1-ium iodide" would likely have a planar structure with the nitrogen atom playing a key role in its reactivity.

Chemical Reactions Analysis

The reactivity of pyridinium compounds is influenced by the presence of functional groups and the overall molecular structure. The regioselectivity observed in the reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives indicates that "2-Amino-1-methylpyridin-1-ium iodide" may also undergo specific reactions based on the position of its functional groups. Additionally, the methylation of 3-amino-2-methylaminopyridine occurs exclusively at the 3-amino-group, which suggests that the reactivity of "2-Amino-1-methylpyridin-1-ium iodide" could be influenced by similar steric and electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium compounds can be deduced from their molecular structure and the nature of their interactions. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine are stabilized by hydrogen bonds, which could also influence the properties of "2-Amino-1-methylpyridin-1-ium iodide" . The planarity of the 2-aminopyridin-1-ium cation and the hydrogen bonding in the crystal structure of 2-aminopyridin-1-ium triiodide suggest that "2-Amino-1-methylpyridin-1-ium iodide" may exhibit similar intermolecular interactions . These interactions are crucial in determining the compound's solubility, melting point, and other physical properties.

科学的研究の応用

Peptide Synthesis

2-Amino-1-methylpyridin-1-ium iodide has been utilized in peptide synthesis. For instance, 2-Chloro-1-methylpyridinium iodide, a related compound, is an effective coupling reagent for synthesizing peptides with protected di- and trifunctional amino acids. This method is particularly efficient with urethan-protected amino acids, producing peptides free of racemization (Keese et al., 1985).

Hydrogen-Bonded Ionic Networks

In crystallography, 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate forms hydrogen-bonded ionic networks. These networks feature chains arising from interactions between different ions, creating a two-dimensional structure. This property is significant for studying and developing new crystal structures (Waddell et al., 2011).

Chemical Reactions with β-Dicarbonyl Compounds

Research has shown that 1,2-Diaminopyridinium iodide, a derivative, reacts with β-dicarbonyl compounds to form various heterocyclic compounds. This process demonstrates the versatility of 2-amino-1-methylpyridin-1-ium iodide in organic synthesis, allowing for the creation of a range of nitrogen-containing heterocycles (Potts et al., 1973).

CO2 Separation Composites

In environmental science, 1-Aminopyridinium iodide is used in composites for CO2 separation. When combined with CdO and 1-butyl-3-methylimidazolium tetrafluoroborate, it significantly enhances CO2/N2 selectivity and permeance. This application is essential for developing more efficient CO2 capture technologies (Kim & Kang, 2019).

Mitochondrial pH Imaging

2-Amino-1-methylpyridin-1-ium iodide derivatives are used in creating fluorescent probes for mitochondrial pH imaging. These probes demonstrate excellent mitochondrial targeting ability and can visualize mitochondrial pH fluctuations in live cells, a crucial tool in cellular biology and medical research (Lin et al., 2018).

Self-Assembling Properties in Nanoparticles

Derivatives of 2-Amino-1-methylpyridin-1-ium iodide have been studied for their self-assembling properties. This research is pivotal for the development of new delivery systems in nanotechnology and pharmaceuticals. For instance, certain derivatives form liposomes, which are potential carriers for drug delivery systems (Pikun et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

1-methylpyridin-1-ium-2-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.HI/c1-8-5-3-2-4-6(8)7;/h2-5,7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWASAFYSUHLJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

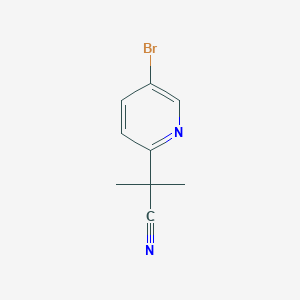

C[N+]1=CC=CC=C1N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219906 | |

| Record name | Pyridinium, 2-amino-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-methylpyridin-1-ium iodide | |

CAS RN |

6964-53-0 | |

| Record name | 2(1H)-Pyridinimine, 1-methyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC66686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 2-amino-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)